3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide
Overview
Description
3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide typically involves the reaction of 2-methylthieno[2,3-d]thiazole with bromoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the reaction, and the product is purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification methods ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: Nucleophilic substitution reactions can occur at the bromide position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: It may be used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(Carboxymethyl)benzothiazolium bromide
- 2-Methylthieno[2,3-d]thiazole
- Bromoacetic acid derivatives
Uniqueness
3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide is unique due to its specific structure, which combines a thieno[2,3-d]thiazole ring with a carboxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced reactivity or specificity in certain reactions or biological assays .
Properties
IUPAC Name |
2-(2-methylthieno[2,3-d][1,3]thiazol-3-ium-3-yl)acetic acid;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2.BrH/c1-5-9(4-7(10)11)8-6(13-5)2-3-12-8;/h2-3H,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDSREGYECALQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CS2)CC(=O)O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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